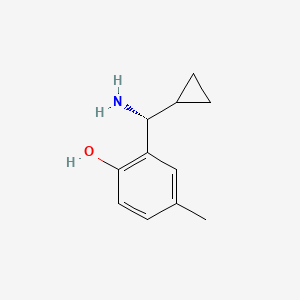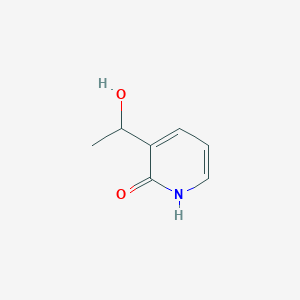
3-(1-Hydroxyethyl)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Hydroxyethyl)pyridin-2(1H)-one is an organic compound with a pyridine ring substituted with a hydroxyethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxyethyl)pyridin-2(1H)-one typically involves the hydroxylation and arylation of 2-fluoropyridine derivatives under transition-metal-free conditions . This method provides a series of products in good to excellent yields, confirmed by crystal diffraction analysis .
Industrial Production Methods
the general approach involves the use of organic amines as basic catalysts to facilitate the reaction .
化学反应分析
Types of Reactions
3-(1-Hydroxyethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and substituted pyridine derivatives.
科学研究应用
3-(1-Hydroxyethyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the production of polymers and surfactants.
作用机制
The mechanism of action of 3-(1-Hydroxyethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes by forming hydrogen bonds with active site residues, thereby blocking substrate access . The compound’s hydroxyl group plays a crucial role in these interactions.
相似化合物的比较
Similar Compounds
2-(2-Hydroxyethyl)pyridine: Similar structure but with the hydroxyethyl group at a different position.
2-Phenyl-1H-imidazo[4,5-b]pyridine: Contains an imidazo-pyridine ring system and is used as an enzyme inhibitor.
Uniqueness
3-(1-Hydroxyethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
属性
分子式 |
C7H9NO2 |
|---|---|
分子量 |
139.15 g/mol |
IUPAC 名称 |
3-(1-hydroxyethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C7H9NO2/c1-5(9)6-3-2-4-8-7(6)10/h2-5,9H,1H3,(H,8,10) |
InChI 键 |
DWUUNEHQMCBIHW-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CNC1=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
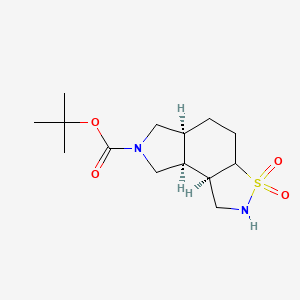
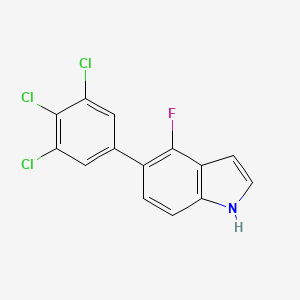
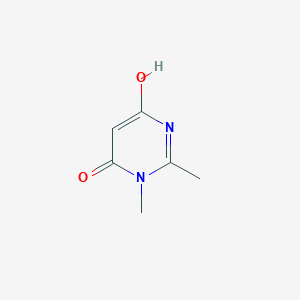
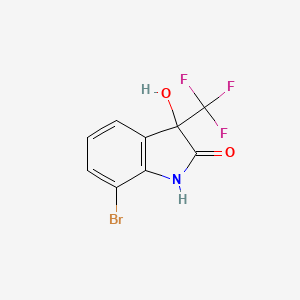
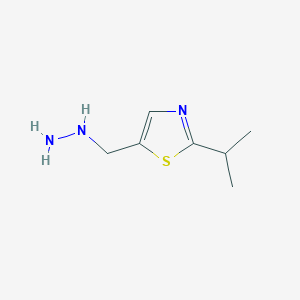
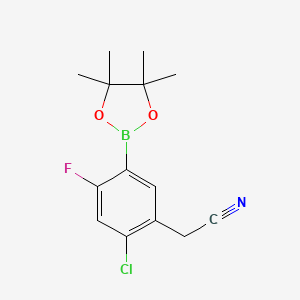
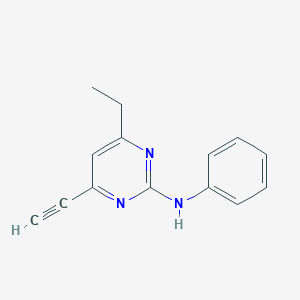
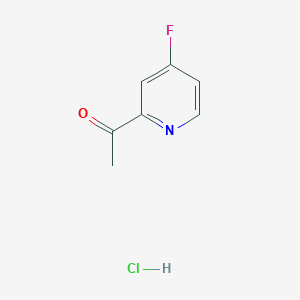
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
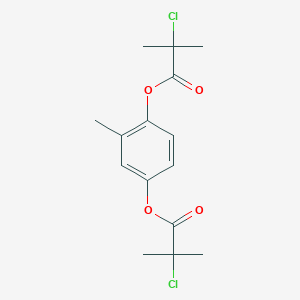
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
